molecular formula C11H18FNO3 B1403713 tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1237526-40-7

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B1403713
M. Wt: 231.26 g/mol
InChI Key: WXALFFNXYAHRTQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a tert-butyl group, a common component in organic chemistry known for its unique reactivity pattern due to its crowded structure . The compound also includes a fluorine atom and a hydroxymethyl group attached to a dihydropyridine ring, which is a common structure in many pharmaceutical compounds.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like catalytic protodeboronation . This involves a radical approach and is paired with a Matteson–CH2–homologation .

Scientific Research Applications

Synthesis of Polyhydroxylated Piperidines

  • A study by Ramalingam et al. (2012) describes an efficient synthesis process of a similar compound, which serves as a common intermediate for various polyhydroxylated piperidines. These piperidines are precursors for the synthesis of 1-deoxy-L-mannojirimycin, 1-deoxy-L-idonojirimycin, L-fagomycin, and related analogs (Ramalingam et al., 2012).

Molecular and Crystal Structure Analysis

  • Çolak et al. (2021) synthesized compounds derived from tert-butyl 4-oxopiperidine-1-carboxylate and characterized their molecular and crystal structures using X-ray crystallographic analysis. This shows the compound's utility in structural chemistry studies (Çolak et al., 2021).

Chemical Reactions and Synthesis Processes

  • Görlitzer and Baltrusch (2000) investigated the reaction mechanism involving a derivative of this compound, highlighting its role in chemical synthesis studies (Görlitzer & Baltrusch, 2000).

Intermediate in Anticancer Drug Synthesis

  • Zhang et al. (2018) presented a method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This underscores the compound's significance in medicinal chemistry (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl 5-fluoro-4-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXALFFNXYAHRTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
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tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 5
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 3-fluoro-4-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

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